molecular formula C25H42O2 B2467713 5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol CAS No. 52483-22-4

5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol

Cat. No.: B2467713
CAS No.: 52483-22-4
M. Wt: 374.609
InChI Key: KQGVEZGOGSMUMX-KTKRTIGZSA-N
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Description

5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol is a synthetic derivative of natural alkylresorcinols, characterized by a resorcinol core (benzene-1,3-diol) substituted with a long-chain alkenyl group. Its structure includes a 19-carbon (nonadec-10-enyl) chain with a Z-configured double bond at position 10. This compound belongs to a class of bioactive phenols with demonstrated roles in antimicrobial, antioxidant, and cytotoxic activities, influenced by its amphiphilic nature (hydrophilic aromatic ring and hydrophobic alkyl chain) .

Properties

IUPAC Name

5-[(Z)-nonadec-10-enyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h9-10,20-22,26-27H,2-8,11-19H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVEZGOGSMUMX-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several alkylresorcinols and phenolic derivatives. Key comparisons are outlined below:

Compound Name Structure Biological Activity Key Differences
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol Resorcinol + Z-nonadec-10-enyl chain (C19) Antimicrobial, cytotoxic, membrane-disruptive effects Longest chain (C19); Z-configuration enhances lipid interaction .
Climacostol (5-[(Z)-Non-2-enyl]benzene-1,3-diol) Resorcinol + Z-non-2-enyl chain (C9) Protozoan defense toxin; moderate cytotoxicity Shorter chain (C9); double bond at position 2 enhances reactivity .
(Z)-5-(Pentadec-10-enyl)benzene-1,3-diol Resorcinol + Z-pentadec-10-enyl chain (C15) Plant-derived antioxidant; moderate antimicrobial activity Intermediate chain length (C15); ecological adaptation .
Pinosylvin (5-[(Z)-2-Phenylethenyl]benzene-1,3-diol) Resorcinol + Z-stilbene (aromatic substituent) Antifungal, antioxidant Aromatic substituent instead of alkyl chain; higher solubility .
Cis-Resveratrol (5-[(Z)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol) Resorcinol + Z-stilbene with para-hydroxyphenyl group Anti-inflammatory, cardioprotective Additional hydroxyl group; conjugated double bond system enhances redox activity .
5-[(Z)-2-Fluoro-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol Resorcinol + Z-fluorinated stilbene Fluorescence properties; potential biosensor applications Fluorine atom increases electronegativity and photostability .

Key Findings from Comparative Studies

Chain Length and Bioactivity :

  • Longer alkyl chains (e.g., C19 in the target compound) enhance lipophilicity, improving membrane integration and cytotoxic effects against pathogens .
  • Shorter chains (e.g., C9 in climacostol) reduce persistence in lipid bilayers but increase solubility in aqueous environments .

Double Bond Position and Configuration: The Z-configuration in the nonadec-10-enyl chain promotes steric interactions with lipid membranes, increasing membrane disruption efficiency . Analogues with double bonds closer to the aromatic core (e.g., climacostol’s C2 double bond) exhibit higher reactivity but lower stability .

Aromatic Substitutions: Compounds with aromatic substituents (e.g., pinosylvin, cis-resveratrol) prioritize antioxidant activity via radical scavenging, whereas alkyl-substituted derivatives focus on membrane interactions . Addition of electron-withdrawing groups (e.g., fluorine in 5-[(Z)-2-fluoro...diol]) alters electronic properties, enabling fluorescence-based applications .

Synthetic Modifications: Methyl or hydroxyl additions to the resorcinol ring (e.g., 2-methyl-5-[(Z)-non-2-enyl]benzene-1,3-diol) significantly increase toxicity, suggesting tunability for drug design .

Physicochemical Properties

Property This compound Climacostol (Z)-5-(Pentadec-10-enyl)benzene-1,3-diol Pinosylvin
Molecular Formula C25H40O2 C15H20O2 C21H32O2 C14H12O2
Molecular Weight (g/mol) ~372.6 232.3 316.5 212.2
LogP (Predicted) ~8.5 ~5.2 ~7.1 ~3.8
Key FT-IR Peaks O-H (3200 cm⁻¹), C=C (1650 cm⁻¹) Similar Similar C=C (1600 cm⁻¹)

Research Implications

The structural versatility of alkylresorcinols allows for tailored applications:

  • Antimicrobial Agents: Longer-chain derivatives like this compound are promising for disrupting microbial membranes .
  • Drug Delivery: Enhanced lipophilicity supports use in lipid-based nanocarriers .
  • Biosensors : Fluorinated or aromatic analogues enable fluorescence-based detection systems .

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